molecular formula C7H13ClO B12915931 2-(Chloromethyl)cyclohexanol CAS No. 113662-55-8

2-(Chloromethyl)cyclohexanol

Cat. No.: B12915931
CAS No.: 113662-55-8
M. Wt: 148.63 g/mol
InChI Key: UTAROSANKCOAPY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)cyclohexanol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Chloromethyl)cyclohexanol can be synthesized through several methods. One common approach involves the chlorination of cyclohexanol. This reaction typically uses hydrochloric acid and anhydrous calcium chloride as reagents, with the reaction being carried out under heating conditions . Another method involves the reaction of cyclohexanol with thionyl chloride, which results in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of cyclohexanol to the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are used.

Major Products

    Substitution: Cyclohexanol derivatives.

    Oxidation: Cyclohexanone.

    Elimination: Cyclohexene.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)cyclohexanol involves its interaction with various molecular targets. For instance, the hydroxyl group can participate in hydrogen bonding, while the chloromethyl group can undergo nucleophilic substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: Similar in structure but lacks the chloromethyl group.

    Cyclohexanone: An oxidized form of cyclohexanol.

    Cyclohexene: An unsaturated derivative of cyclohexanol.

Uniqueness

2-(Chloromethyl)cyclohexanol is unique due to the presence of both a hydroxyl group and a chloromethyl group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

IUPAC Name

2-(chloromethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAROSANKCOAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10969851
Record name 2-(Chloromethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10969851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113662-55-8, 54599-42-7
Record name 2-(Chloromethyl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113662-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC100900
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Chloromethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10969851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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